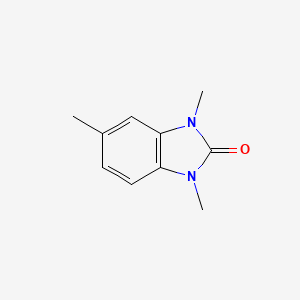

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Description

Historical Development and Discovery

The discovery of 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one aligns with advancements in benzimidazole chemistry during the late 20th century. Benzimidazoles were first synthesized in 1872 by Hoebrecker via reduction of nitroacetanilide derivatives. The specific trimethyl-substituted variant emerged from efforts to optimize steric and electronic properties of benzimidazolones for enhanced stability and reactivity. Early synthetic routes involved cyclocarbonylation of 1,2-diaminobenzenes using phosgene or triphosgene, but modern methods employ phase-transfer catalysts for improved efficiency. The compound was first cataloged in chemical databases in the early 2000s, with PubChem assigning it CID 600667 in 2005.

Structural Features and Benzimidazole Classification

This compound belongs to the benzimidazolone subclass, distinguished by a ketone group at the 2-position. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C$${10}$$H$${12}$$N$$_2$$O |

| Molecular weight | 176.21 g/mol |

| Ring system | Fused benzene and imidazole |

| Substituents | Methyl groups at 1, 3, and 5 positions |

| Tautomerism | Fixed 1,3-dihydro-2H configuration |

The methyl groups at positions 1 and 3 induce steric hindrance, stabilizing the keto tautomer over the enol form. The planar benzimidazole core allows for π-π stacking interactions, while the ketone group enables hydrogen bonding.

Nomenclature and Systematic Identification

The IUPAC name This compound reflects:

- Positional numbering : The benzene ring is numbered such that the ketone oxygen occupies position 2.

- Substituents : Methyl groups at positions 1, 3 (imidazole ring), and 5 (benzene ring).

- Tautomeric state : The "1,3-dihydro-2H" designation indicates two hydrogen atoms on the imidazole nitrogen atoms, preventing aromaticity in the heterocycle.

Alternative identifiers include:

- CAS Registry Number : 55327-67-8

- PubChem CID : 600667

- Synonym : TIMTEC-BB SBB000194

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key research themes in heterocyclic chemistry:

- Regioselective Functionalization : The 1,3,5-trimethyl pattern demonstrates controlled substitution strategies to modulate electronic effects without disrupting aromatic conjugation.

- Drug Design Scaffold : Benzimidazolones are privileged structures in medicinal chemistry, forming the core of proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The methyl groups in this derivative may enhance metabolic stability compared to unsubstituted analogs.

- Coordination Chemistry : The ketone and imine functionalities enable metal coordination, making it a candidate for catalytic or sensor applications.

Recent studies highlight its utility in synthesizing tripodal ligands for supramolecular assemblies, leveraging its rigid backbone to control molecular geometry.

Properties

IUPAC Name |

1,3,5-trimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-4-5-8-9(6-7)12(3)10(13)11(8)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTCCUHXIBVVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344950 | |

| Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55327-67-8 | |

| Record name | 1,3-Dihydro-1,3,5-trimethyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55327-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-trimethyl-3-hydrobenzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The most common and efficient method to synthesize 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one involves the cyclocarbonylation of appropriately substituted 1,2-diaminobenzenes. This reaction forms the benzimidazol-2-one core by introducing a carbonyl group between the two amino groups, followed by ring closure.

- 1,1’-Carbonyldiimidazole (CDI)

- Phosgene (COCl2)

- Triphosgene (bis(trichloromethyl) carbonate)

These reagents act as carbonyl sources facilitating the formation of the cyclic urea structure characteristic of benzimidazol-2-ones.

Reaction Conditions and Mechanism

- The reaction typically proceeds under mild to moderate heating.

- Solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are commonly used.

- The reaction is often carried out under inert atmosphere to prevent side reactions.

- The cyclocarbonylation mechanism involves nucleophilic attack of the amino groups on the carbonyl reagent, followed by intramolecular cyclization and elimination of by-products (e.g., imidazole or HCl).

Industrial Scale Considerations

- Phosgene and triphosgene are preferred in industrial synthesis due to their high reactivity and cost-effectiveness.

- Safety protocols are critical due to the toxicity of phosgene.

- Purification is typically achieved by recrystallization or chromatographic techniques to meet pharmaceutical-grade purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 1,2-Diaminobenzene derivative (trimethylated) | Substituents at 1,3,5 positions |

| Carbonyl source | Phosgene, triphosgene, or CDI | Phosgene preferred industrially |

| Solvent | Dichloromethane, THF, acetonitrile | Inert atmosphere recommended |

| Temperature | Room temperature to 60 °C | Controlled heating for cyclization |

| Reaction time | 1–4 hours | Depends on reagent and scale |

| Purification | Recrystallization, chromatography | To achieve high purity |

Alternative Synthetic Routes

Oxidative Cyclization of Substituted Benzimidazoles

A less common but documented method involves the oxidation of substituted benzimidazoles bearing alkylthio or chloropropyl groups, followed by cyclization to form the benzimidazol-2-one ring.

- For example, 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole can be oxidized using hydrogen peroxide in acetic acid or ethanol under reflux conditions.

- The reaction proceeds with the removal of sulfur-containing groups and formation of the carbonyl group at position 2.

- The crude product is isolated by solvent removal, filtration, and crystallization from 2-propanol/water mixtures.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Starting material | 1-(3-chloropropyl)-2-(methylthio)-benzimidazole | - | Precursor for oxidation |

| Oxidant | 30% aqueous hydrogen peroxide | - | Added dropwise |

| Solvent | Acetic acid or ethanol | - | Heated to reflux |

| Reaction time | 1–48 hours | - | Longer reflux increases yield |

| Workup | Sodium sulfite to quench excess peroxide | - | Followed by solvent removal |

| Purification | Crystallization from 2-propanol/water | 64–71% | Yields depend on conditions |

This method is more specialized and less commonly used for 1,3,5-trimethyl derivatives but demonstrates the versatility of benzimidazol-2-one synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Carbonyl Source / Oxidant | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocarbonylation | 1,2-Diaminobenzene (trimethyl substituted) | Phosgene, triphosgene, CDI | RT to 60 °C, inert atmosphere | 70–90 | Industrially preferred |

| Oxidative cyclization | 1-(3-chloropropyl)-2-(methylthio) benzimidazole | 30% H2O2 in acetic acid or ethanol | Reflux 1–48 h | 64–71 | Specialized route, moderate yield |

| Microwave-assisted cyclocarbonylation | 1,2-Diaminobenzene derivatives | CDI or phosgene alternatives | Microwave heating, minutes | Variable | Emerging method, faster reaction |

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzimidazolone derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazolone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Chemistry

In the field of chemistry, 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form benzimidazolone derivatives and nucleophilic substitutions—makes it valuable for developing new compounds .

Biology

The compound has been investigated for its potential biological activities. Research indicates that it may exhibit:

- Antidiabetic Properties : Studies suggest that derivatives of benzimidazole can enhance insulin sensitivity and glucose uptake.

- Antibacterial Activity : In vitro studies have shown that certain analogs demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria . For instance, compounds derived from 1,3-dihydro-2H-benzimidazol-2-one have shown high activity against Staphylococcus aureus and Escherichia coli .

Medicine

In medicinal chemistry, this compound acts as a histamine H3-receptor antagonist. This interaction is crucial for modulating neurotransmitter release in the central nervous system and has potential implications for treating disorders such as narcolepsy and cognitive deficits associated with Alzheimer's disease.

Industry

This compound finds applications in the pharmaceutical industry for the production of various drugs due to its pharmacological properties. Additionally, it is utilized in agrochemicals as a precursor for developing pesticides and herbicides .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study conducted by Yadi Reddy Bonuga et al. focused on synthesizing novel analogs of 1,3-dihydro-2H-benzimidazol-2-one and evaluating their antibacterial activity. The results indicated that compounds 6e, 6f, and 6g exhibited high activity against multiple bacterial strains at a concentration of 100 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Pharmacological Investigations

Research published in PubChem outlines the pharmacological profile of 1,3,5-trimethyl derivatives as potential treatments for CNS disorders. The compound's mechanism of action involves binding to histamine receptors, which is critical for drug design aimed at cognitive enhancement .

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. As a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release in the central nervous system . This interaction can lead to therapeutic effects in conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Diversity

Benzimidazolone derivatives exhibit diverse biological and chemical properties depending on substituent groups. Key analogs include:

4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)

- Substituents : Three nitro groups at positions 4, 5, and 4.

- Synthesis: Prepared via a one-pot nitration using HNO₃ and H₂SO₄, yielding a pure trinitro derivative without dinitro/tetranitro impurities .

- Properties :

5-R-Substituted Nitramines of 4,6-Dinitro-1,3-dihydro-2H-benzimidazol-2-one

- Substituents : Nitramine (R = CH₃, CH₂CH₃, etc.) at position 5 .

- Synthesis: N-nitration using 40% N₂O₅/HNO₃ in CH₂Cl₂, offering higher efficiency and purity compared to traditional H₂SO₄/HNO₃ methods .

- Properties :

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Physicochemical and Functional Properties

Thermal Stability

- Nitro derivatives (e.g., TriNBO) exhibit superior thermal stability due to strong electron-withdrawing nitro groups .

- Methyl groups in 1,3,5-trimethyl derivatives likely increase lipophilicity but may reduce thermal stability compared to nitro analogs.

Reactivity

- Nitramines show heightened reactivity at the 5-position, enabling displacement reactions .

- Methyl substituents may sterically hinder reactions, directing reactivity to unsubstituted positions.

Spectroscopic Profiles

Biological Activity

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 55327-67-8) is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered interest in pharmacology due to its diverse biological activities, including potential applications as an antidiabetic, antibacterial, and antifungal agent. Its unique structural features, particularly the presence of three methyl groups on the benzimidazole ring, influence its pharmacological properties and interactions with biological targets.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.21 g/mol

- CAS Number : 55327-67-8

The biological activity of this compound is primarily attributed to its role as a histamine H3-receptor antagonist. By blocking H3 receptors, this compound modulates neurotransmitter release in the central nervous system (CNS), which may have implications for treating various CNS disorders such as narcolepsy and cognitive dysfunctions.

Antidiabetic Properties

Recent studies have indicated that this compound exhibits significant antidiabetic effects. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. In vitro studies have shown that the compound can lower blood glucose levels in diabetic models by activating insulin signaling pathways.

Antibacterial Activity

The compound has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Studies indicate that it inhibits the growth of various fungal species by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Case Studies

A series of studies have been conducted to evaluate the pharmacological effects of this compound:

- Antidiabetic Study : In a controlled trial involving diabetic rats treated with varying doses of the compound over four weeks, significant reductions in fasting blood glucose levels were observed compared to control groups.

- Antibacterial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of this compound against E. coli. The MIC was found to be 32 µg/mL, indicating potent antibacterial activity.

- Antifungal Assessment : In vitro tests against Candida albicans showed that the compound inhibited fungal growth with an IC50 value of 15 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dimethylbenzimidazole | Two methyl groups | Moderate antibacterial activity |

| 2-Benzimidazolinone | Lacks methyl groups | Weak antifungal activity |

| 2-Hydroxybenzimidazole | Contains hydroxyl group | Limited antidiabetic effects |

| 1,3,5-Trimethylbenzimidazole | Three methyl groups | Enhanced antidiabetic and antibacterial properties |

Q & A

Q. What are the most efficient synthetic routes for 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via alkylation of benzimidazol-2-one precursors. For example, reacting 1H-benzimidazol-2(3H)-one with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO. Optimization involves controlling stoichiometry (3 equivalents of methylating agent for full N- and C-methylation) and reaction time (6–12 hours at 60–80°C). Catalysts such as tetra-n-butylammonium bromide (TBAB) improve yields by 15–20% in solvent-free conditions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H NMR to identify methyl groups (singlets at δ 2.4–3.0 ppm for N-CH₃ and δ 3.1–3.5 ppm for C-CH₃). ¹³C NMR distinguishes N-bound (δ 30–35 ppm) and C-bound (δ 20–25 ppm) methyl groups.

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 191.12 for C₁₁H₁₄N₂O).

- X-ray Crystallography: Resolves methyl group positions in the crystal lattice, confirming regioselectivity .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity: MTT assay against cancer cell lines (e.g., MDA-MB-231 or HepG2) with IC₅₀ values compared to reference drugs like camptothecin .

- Enzyme Inhibition: α-Amylase or protease inhibition assays using spectrophotometric monitoring (e.g., starch-iodine method for α-amylase) .

Q. How does substitution at the 5-position of the benzimidazole core influence physicochemical properties?

Methodological Answer:

- Lipophilicity: Introduce electron-withdrawing groups (e.g., -CF₃) to increase logP (measured via HPLC retention time).

- Solubility: Polar groups (e.g., -OH, -NH₂) enhance aqueous solubility (determined via shake-flask method).

- Stability: Substituents like methyl groups improve metabolic stability in liver microsome assays (e.g., t½ > 60 minutes) .

Q. What spectroscopic techniques are critical for studying excited-state intramolecular proton transfer (ESIPT) in benzimidazole derivatives?

Methodological Answer:

- Fluorescence Spectroscopy: Measure Stokes shift (>100 nm) and quantum yield (Φ > 0.4) in solvents of varying polarity.

- Time-Resolved Spectroscopy: Femtosecond transient absorption to track proton transfer kinetics.

- DFT Calculations: Optimize ground- and excited-state geometries using B3LYP/6-31G* to validate ESIPT mechanisms .

Advanced Research Questions

Q. How can 2D/3D-QSAR models guide the design of 1,3,5-trimethyl-benzimidazolone derivatives with enhanced bioactivity?

Methodological Answer:

- Dataset Preparation: Compile IC₅₀ or pIC₅₀ values from 100+ analogs (e.g., MDA-MB-231 cytotoxicity data) .

- Descriptor Selection: Use steric (e.g., molar refractivity), electronic (HOMO/LUMO), and topological (Wiener index) parameters.

- Model Validation: Apply partial least squares (PLS) regression with cross-validation (q² > 0.6) and external test sets (R² > 0.8).

- Design Rules: Bulky substituents at C5 improve anticancer activity, while electron-donating groups at N1 enhance antimicrobial effects .

Q. How can contradictory data on the anti-inflammatory activity of benzimidazolone derivatives be resolved?

Methodological Answer:

- Mechanistic Studies: Use COX-1/COX-2 inhibition assays to distinguish cyclooxygenase targeting from non-specific effects.

- In Vivo Models: Compare carrageenan-induced paw edema (acute) vs. collagen-induced arthritis (chronic) models.

- Dose-Response Analysis: Ensure activity is not due to cytotoxicity (confirm via LC₅₀/IC₅₀ ratios >10) .

Q. What strategies improve the bioavailability of 1,3,5-trimethyl-benzimidazolone derivatives?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyloxy methyl) at the N3 position.

- Nanocarriers: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release.

- Permeability Enhancement: Co-administer with permeation enhancers (e.g., sodium caprate) in Caco-2 monolayer assays .

Q. How can advanced NMR techniques (e.g., NOESY, HMBC) elucidate tautomeric equilibria in benzimidazolone derivatives?

Methodological Answer:

Q. What computational methods predict the binding mode of 1,3,5-trimethyl-benzimidazolone to biological targets like α-amylase?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.